1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine
Overview
Description
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of furan-2-ylmethyl chloride with sodium sulfide to form the furan-2-ylmethyl sulfanyl intermediate.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The furan-2-ylmethyl sulfanyl intermediate is then coupled with the nitrated phenyl ring using a suitable base such as potassium carbonate.
Formation of Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a cyclization reaction involving the appropriate amine and aldehyde under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, dione derivatives, and substituted pyrrolidines.
Scientific Research Applications
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and pyrrolidine moiety contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar compounds include:
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Known for its anticancer activity.
Furan-2-ylmethyl sulfanyl derivatives: Studied for their antibacterial properties.
Nitrophenyl pyrrolidine derivatives: Investigated for their potential as enzyme inhibitors.
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine is unique due to the combination of its furan, nitrophenyl, and pyrrolidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-17(19)14-6-5-12(16-7-1-2-8-16)10-15(14)21-11-13-4-3-9-20-13/h3-6,9-10H,1-2,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHECDPGLQYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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